Drynachromoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drynachromoside A is a chromone glycoside derived from the rhizomes of Drynaria fortunei. This compound has shown significant biochemical effects, particularly in inhibiting the proliferation of osteoblastic MC3T3-E1 cells . Chromones, including this compound, are naturally occurring phenolic compounds known for their antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Drynachromoside A can be extracted from the rhizomes of Drynaria fortunei using bioactive screening methods . The preparation involves liquid-liquid extraction using a two-phase solvent system composed of ethyl acetate, n-butanol, and water . High-speed counter-current chromatography (HSCCC) is then employed to separate and purify the compound .
Análisis De Reacciones Químicas
Drynachromoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate, n-butanol, and water . The major products formed from these reactions are phenolic derivatives, which exhibit significant anti-inflammatory activity .
Aplicaciones Científicas De Investigación
Drynachromoside A has a wide range of scientific research applications. In chemistry, it is used to study the biochemical effects on osteoblastic cell proliferation . In biology and medicine, it is explored for its potential in treating conditions such as cancer, infections, and inflammation . The compound’s antioxidant properties make it valuable in industrial applications, particularly in the development of nutraceuticals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Drynachromoside A involves its biochemical effects on osteoblastic MC3T3-E1 cells. The compound significantly inhibits cell proliferation at concentrations ranging from 3.125 to 100 μg/mL . The molecular targets and pathways involved include the acetylation level of α-tubulin, suggesting that SIRT2 may be a potential target in carcinoma cells .
Comparación Con Compuestos Similares
Drynachromoside A is unique among chromone glycosides due to its strong inhibitory activity against MC3T3-E1 cell proliferation . Similar compounds include Drynachromoside B, which exhibits only mild activity, and other chromone derivatives such as Noreugenin, Undulatoside A, and Cypellocarpin C . These compounds share structural similarities but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties and bioactivities .
Propiedades
Fórmula molecular |
C22H28O13 |
---|---|
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
7-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C22H28O13/c1-7-3-10(24)14-11(25)4-9(5-12(14)31-7)33-21-19(30)17(28)20(8(2)32-21)35-22-18(29)16(27)15(26)13(6-23)34-22/h3-5,8,13,15-23,25-30H,6H2,1-2H3/t8-,13+,15+,16-,17-,18+,19+,20-,21-,22-/m0/s1 |
Clave InChI |
BEVXGYXIMDDDHJ-HHLLRHCNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.